molecular formula C9H18ClNO3 B1440745 3-Piperidinylmethyl 2-methoxyacetate hydrochloride CAS No. 1219979-77-7

3-Piperidinylmethyl 2-methoxyacetate hydrochloride

Cat. No.: B1440745
CAS No.: 1219979-77-7
M. Wt: 223.7 g/mol
InChI Key: QIBUDVHXBXDXPZ-UHFFFAOYSA-N
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Description

3-Piperidinylmethyl 2-methoxyacetate hydrochloride is a chemical compound with the molecular formula C10H18ClNO3 and a molecular weight of 241.71 g/mol. It is commonly used as an intermediate in the synthesis of various chemicals, including pharmaceuticals such as antipsychotic drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidinylmethyl 2-methoxyacetate hydrochloride typically involves the reaction of piperidine with 2-methoxyacetic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient conversion and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Piperidinylmethyl 2-methoxyacetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

3-Piperidinylmethyl 2-methoxyacetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly antipsychotic drugs.

    Industry: The compound is utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Piperidinylmethyl 2-methoxyacetate hydrochloride involves its interaction with specific molecular targets. In the context of its use as a drug intermediate, the compound may influence neurotransmitter pathways and receptor binding, contributing to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the final drug product.

Comparison with Similar Compounds

Similar Compounds

    Piperidinylmethyl acetate: Similar in structure but lacks the methoxy group.

    2-Methoxyacetate derivatives: Compounds with variations in the piperidine ring or other substituents.

Uniqueness

3-Piperidinylmethyl 2-methoxyacetate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and other chemicals .

Biological Activity

3-Piperidinylmethyl 2-methoxyacetate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₈H₁₆ClNO₃
  • CAS Number : 1219979-77-7
  • Molecular Weight : 195.68 g/mol

The structural configuration of this compound includes a piperidine ring, which is known for enhancing the bioactivity of compounds due to its ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Piperidine Derivative : The piperidine ring is synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Acetylation : The methoxyacetate group is introduced via acylation reactions, often utilizing acetic anhydride or acetyl chloride.
  • Hydrochloride Salt Formation : The final step involves protonation with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The piperidine moiety enhances its lipophilicity, allowing better membrane penetration and receptor binding.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antiviral Activity : Preliminary studies suggest potential inhibitory effects on viral replication, particularly against hepatitis C virus (HCV) by targeting RNA-dependent RNA polymerase .
  • CNS Activity : The compound may possess neuroprotective properties, making it a candidate for treating neurological disorders such as anxiety and depression .
  • Anti-inflammatory Effects : In vitro studies have shown that it can modulate inflammatory pathways, potentially useful in treating inflammatory diseases.

Case Studies and Research Findings

Recent studies have highlighted the biological significance of this compound:

  • Antiviral Efficacy :
    • A study demonstrated that derivatives of this compound could inhibit HCV polymerase effectively, suggesting a pathway for developing antiviral therapies .
  • Neuropharmacological Research :
    • In animal models, administration of this compound resulted in reduced anxiety-like behavior, supporting its potential use in treating mood disorders .
  • Inflammation Modulation :
    • A series of experiments indicated that this compound could downregulate pro-inflammatory cytokines in macrophage cultures, showcasing its anti-inflammatory potential .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureKey Activity
3-Pyrrolidinylmethyl 2-methoxyacetate hydrochlorideC₈H₁₆ClNO₃Antiviral
N-(3-Hydroxybutyl)-3-methylbutanamide hydrochlorideC₈H₁₉ClN₂O₂Anti-inflammatory
2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochlorideC₈H₁₉ClN₂O₂Neuroprotective

Properties

IUPAC Name

piperidin-3-ylmethyl 2-methoxyacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-12-7-9(11)13-6-8-3-2-4-10-5-8;/h8,10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBUDVHXBXDXPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)OCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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